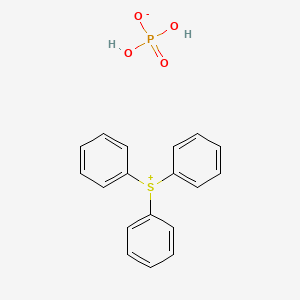

Triphenylsulfanium dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triphenylsulfanium dihydrogen phosphate is an organosulfur compound that features a sulfonium cation bonded to three phenyl groups and paired with a dihydrogen phosphate anion. This compound is known for its role as a photoacid generator, which means it releases acid upon exposure to light. This property makes it valuable in various photochemical applications, particularly in the field of photolithography.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triphenylsulfanium dihydrogen phosphate can be synthesized through the reaction of triphenylsulfonium chloride with phosphoric acid. The reaction typically involves mixing equimolar amounts of triphenylsulfonium chloride and phosphoric acid in an appropriate solvent, such as acetonitrile. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Analyse Des Réactions Chimiques

Types of Reactions

Triphenylsulfanium dihydrogen phosphate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to ultraviolet light, it releases strong Brønsted acids, which can catalyze further chemical transformations.

Substitution Reactions: The sulfonium cation can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Photochemical Reactions: Ultraviolet light (typically around 365 nm) is used to initiate the release of acids.

Substitution Reactions: Common nucleophiles include halides, thiolates, and amines. These reactions are often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

Photochemical Reactions: The primary product is a strong Brønsted acid, which can further react with other compounds in the system.

Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives and various organosulfur compounds.

Applications De Recherche Scientifique

Triphenylsulfanium dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a photoacid generator in photolithography, enabling the precise patterning of materials at the microscale.

Biology: The compound’s ability to release acids upon light exposure makes it useful in studies involving controlled pH changes in biological systems.

Medicine: Research into drug delivery systems has explored the use of photoacid generators like this compound to trigger the release of therapeutic agents.

Industry: In the electronics industry, it is employed in the fabrication of microelectronic devices, where precise patterning is essential.

Mécanisme D'action

The mechanism of action of triphenylsulfanium dihydrogen phosphate involves the absorption of ultraviolet light, which excites the sulfonium cation. This excitation leads to the cleavage of the sulfur-carbon bonds, resulting in the formation of a phenyl cation and a diphenylsulfide radical. The phenyl cation then reacts with the dihydrogen phosphate anion to release a strong Brønsted acid. This acid can catalyze various chemical reactions, depending on the system in which it is used.

Comparaison Avec Des Composés Similaires

Triphenylsulfanium dihydrogen phosphate can be compared with other photoacid generators, such as:

Triphenylsulfonium triflate: Similar in structure but uses triflate as the counterion, which can influence the strength and stability of the generated acid.

Diphenyliodonium chloride: Another photoacid generator, but with an iodonium cation instead of a sulfonium cation, leading to different photochemical properties.

Phenylthiophenyl sulfonium salts: These compounds have different substituents on the sulfonium cation, affecting their reactivity and applications.

This compound is unique due to its specific combination of the sulfonium cation and dihydrogen phosphate anion, which provides a balance of strong acid generation and stability under photochemical conditions.

Propriétés

Numéro CAS |

59487-06-8 |

|---|---|

Formule moléculaire |

C18H17O4PS |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

dihydrogen phosphate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.H3O4P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15H;(H3,1,2,3,4)/q+1;/p-1 |

Clé InChI |

PZUOZOGFYSVPGH-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)